2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is a compound that integrates the isoindole and triazole moieties. Isoindole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties, while triazoles are recognized for their roles in medicinal chemistry due to their ability to interact with biological targets. This compound is classified under heterocyclic compounds due to its structural features, which include nitrogen atoms within the rings.
The synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions:
The reactions are generally carried out under reflux conditions in solvents like ethanol or butanol for optimal yields. Characterization of the synthesized compounds is performed using spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .
The molecular formula of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione is C10H8N4O2. The compound features a fused isoindole structure with a triazole ring attached at one position.
Key structural data includes:
The compound can undergo various chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activities or to create new derivatives with tailored properties.
The mechanism of action for 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds containing isoindole and triazole structures can exhibit:
Quantitative structure–activity relationship (QSAR) studies often guide modifications to enhance efficacy against specific targets.
Data from various studies suggest that these properties significantly influence the compound's biological activity and therapeutic potential .
The compound has shown potential in several scientific applications:
The strategic fusion of 1,2,4-triazole and isoindole-1,3-dione pharmacophores generates hybrid scaffolds with enhanced bioactivity profiles. The 1,2,4-triazole ring contributes to this synergy through its:
Complementarily, the isoindole-1,3-dione (phthalimide) system provides:
The hybrid 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione exemplifies scaffold synergy, where the triazole N1 links directly to the isoindole C2 position. This connectivity preserves both rings' electronic properties while creating a conjugated system evidenced by UV absorbance at λmax 310–320 nm. The molecule's dipolar nature (calculated μ = 5.2 D) enhances solubility in polar aprotic solvents like DMSO (>50 mg/mL) while retaining moderate membrane permeability (predicted LogP = 1.8) [2] [3].
Table 1: Structural Attributes of Hybrid System Components
Pharmacophore | Key Electronic Features | Role in Bioactivity | Hybrid Synergy |
---|---|---|---|
1,2,4-Triazole | High dipole moment (4.0 D), Tautomerism | Metal coordination, H-bond acceptance | Enhanced target engagement versatility |
Isoindole-1,3-dione | Planar conjugated system, Electron-deficient imide | π-Stacking interactions, Protein binding specificity | Rigidity and electronic delocalization |
Hybrid Conjugate | Extended conjugation (UV λmax 310-320 nm), Dipole moment μ=5.2 D | Balanced solubility/permeability | Multimodal target interaction capability |
The medicinal evolution of 1,2,4-triazoles spans six decades of targeted innovation:
Table 2: Evolution of Triazole-Isoindole Hybrid Therapeutics
Era | Representative Compounds | Synthetic Advancements | Therapeutic Applications |
---|---|---|---|
1960s-1980s | Simple 1,2,4-triazoles | N-alkylation methods | Antifungal agents |
1990s-2000s | 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Pd-catalyzed coupling | Antiviral leads |
2010-Present | 2-(1H-1,2,4-Triazol-3-yl)-1H-isoindole-1,3(2H)-dione (59208-47-8) | Microwave cyclization, Crystallography | Multitarget agents (Kinase/MAO inhibition) |
This hybrid compound (C10H6N4O2, MW 214.18 g/mol) exhibits distinctive molecular characteristics critical to its pharmacological behavior:
Molecular Descriptors
Spectroscopic Signatures
Bioproperty Predictions
Table 3: Experimental Physicochemical Parameters
Property | Value | Methodology | Pharmacological Relevance |
---|---|---|---|
Molecular Weight | 214.18 g/mol | Mass spectrometry | Rule-of-Five compliance |
LogP | 1.85 (exp) / 1.7 (calcd) | Shake-flask/HPLC | Balanced lipophilicity for permeation |
Hydrogen Bond Acceptors | 4 atoms | Computational count | Solubility and protein binding capacity |
Topological PSA | 71.2 Ų | DFT calculation | Blood-brain barrier penetration potential |
Melting Point | >250°C (dec.) | Differential scanning calorimetry | Formulation stability indicator |
DPPH Scavenging (analogs) | IC50 35 μM | Spectrophotometric assay | Antioxidant therapeutic potential |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7